molecular formula C11H14FNO3 B12102021 Ethyl 2-amino-3-ethoxy-5-fluorobenzoate CAS No. 1354963-63-5

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate

Cat. No.: B12102021
CAS No.: 1354963-63-5
M. Wt: 227.23 g/mol
InChI Key: UGMIBEQNQYWUQO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate: is an organic compound with the molecular formula C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, an ethoxy group, and a fluorine atom attached to a benzene ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-ethoxy-5-fluorobenzoate typically involves the following steps:

    Nitration: The starting material, ethyl 3-ethoxy-5-fluorobenzoate, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification techniques such as distillation or crystallization to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2-amino-3-ethoxy-5-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the amino group, to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

    Reduction Products: Reduction can yield primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-ethoxy-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

    Ethyl 2-amino-3-methoxy-5-fluorobenzoate: Similar structure with a methoxy group instead of an ethoxy group.

    Ethyl 2-amino-3-ethoxy-4-fluorobenzoate: Similar structure with the fluorine atom at the 4-position instead of the 5-position.

    Ethyl 2-amino-3-ethoxy-5-chlorobenzoate: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness: Ethyl 2-amino-3-ethoxy-5-fluorobenzoate is unique due to the specific positioning of the ethoxy and fluorine groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

CAS No.

1354963-63-5

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

ethyl 2-amino-3-ethoxy-5-fluorobenzoate

InChI

InChI=1S/C11H14FNO3/c1-3-15-9-6-7(12)5-8(10(9)13)11(14)16-4-2/h5-6H,3-4,13H2,1-2H3

InChI Key

UGMIBEQNQYWUQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)C(=O)OCC)F

Origin of Product

United States

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